molecular formula C21H14ClFN2OS B11183612 2-[(3-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B11183612
M. Wt: 396.9 g/mol
InChI Key: PCBZKCJWYPVFRL-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 3-chlorobenzylsulfanyl group and a 4-fluorophenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the 3-chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with a thiol group on the quinazolinone core.

    Introduction of the 4-fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

2-[(3-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-chlorobenzylsulfanyl and 4-fluorophenyl groups can enhance its activity and selectivity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H14ClFN2OS

Molecular Weight

396.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C21H14ClFN2OS/c22-15-5-3-4-14(12-15)13-27-21-24-19-7-2-1-6-18(19)20(26)25(21)17-10-8-16(23)9-11-17/h1-12H,13H2

InChI Key

PCBZKCJWYPVFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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